molecular formula C11H15BrOZn B14887315 2-i-PentyloxyphenylZinc bromide

2-i-PentyloxyphenylZinc bromide

Cat. No.: B14887315
M. Wt: 308.5 g/mol
InChI Key: RUAQUEVGEDNZKR-UHFFFAOYSA-M
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Description

2-i-PentyloxyphenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an iso-pentyloxy group (–OCH2CH2CH(CH2CH3)) at the 2-position, bonded to a zinc bromide (ZnBr) moiety. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds. Their moderate reactivity compared to Grignard reagents allows for better functional group compatibility, making them valuable in constructing complex molecules.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);3-methylbutoxybenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

RUAQUEVGEDNZKR-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-i-PentyloxyphenylZinc bromide typically involves the reaction of 2-i-Pentyloxyphenyl bromide with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.

Industrial Production Methods: On an industrial scale, the production of 2-i-PentyloxyphenylZinc bromide can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and flow chemistry techniques allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-i-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromine bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding zinc oxides or reduction to form zinc metal.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and organometallic reagents.

    Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the phenyl ring and the coupling partner.

Scientific Research Applications

Chemistry: 2-i-PentyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In biological research, organozinc compounds like 2-i-PentyloxyphenylZinc bromide are used to study enzyme mechanisms and to develop new drugs. Their ability to form stable carbon-carbon bonds makes them valuable in the synthesis of biologically active molecules.

Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a valuable tool for the synthesis of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-i-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction.

Comparison with Similar Compounds

Research Findings and Limitations

  • Crystallinity: Ionic bromides (e.g., isothiouronium salts) rely on hydrogen bonding, whereas organozinc bromides may form coordination polymers or aggregates via Zn⋯Br interactions .

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